Cas no 2137478-03-4 (tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate)
![tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2137478-03-4x500.png)
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate 化学的及び物理的性質
名前と識別子
-
- 2137478-03-4
- tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate
- EN300-1161917
-
- インチ: 1S/C18H34N2O3/c1-5-10-20(12-13-6-7-13)16-11-14(21)8-9-15(16)19-17(22)23-18(2,3)4/h13-16,21H,5-12H2,1-4H3,(H,19,22)
- InChIKey: ZSBASPKDYWTBQZ-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C1)N(CCC)CC1CC1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 326.25694295g/mol
- 同位素质量: 326.25694295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 8
- 複雑さ: 390
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 3
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161917-0.1g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1161917-2.5g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1161917-0.5g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1161917-1.0g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1161917-10.0g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1161917-0.05g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-1161917-0.25g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 0.25g |
$1051.0 | 2023-05-23 | ||
Enamine | EN300-1161917-5.0g |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate |
2137478-03-4 | 5g |
$3313.0 | 2023-05-23 |
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamateに関する追加情報
Introduction to tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate (CAS No. 2137478-03-4)
Tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate (CAS No. 2137478-03-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl carbamate group, a cyclohexane ring with a hydroxyl substituent, and an amino group functionalized with cyclopropylmethyl and propyl moieties. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The tert-butyl carbamate group is a common protecting group in organic synthesis, known for its stability under various reaction conditions. This group can be readily cleaved under acidic conditions, making it useful in the synthesis of peptides and other nitrogen-containing compounds. In the context of tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate, the tert-butyl carbamate serves to protect the amine functionality, allowing for selective functionalization of other parts of the molecule before deprotection.
The cyclohexane ring with a hydroxyl substituent is another key structural feature of this compound. Cyclohexane rings are prevalent in many natural products and pharmaceuticals due to their conformational flexibility and ability to form stable hydrogen bonds. The presence of a hydroxyl group on the cyclohexane ring can enhance the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Additionally, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially improving the compound's binding affinity and selectivity.
The amino group functionalized with cyclopropylmethyl and propyl moieties adds further complexity to the molecule. Amino groups are crucial in many biological processes, including protein function and signaling pathways. The cyclopropylmethyl and propyl substituents introduce steric bulk and hydrophobicity, which can influence the compound's pharmacokinetic properties and interactions with biological targets. These substituents may also affect the conformational dynamics of the molecule, potentially modulating its activity.
Recent research has highlighted the potential therapeutic applications of tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate. Studies have shown that compounds with similar structural features exhibit promising activity against various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. For instance, a study published in the *Journal of Medicinal Chemistry* reported that a closely related compound demonstrated potent neuroprotective effects in cellular models of Parkinson's disease. Another study in *Bioorganic & Medicinal Chemistry* found that similar compounds exhibited significant antiproliferative activity against cancer cell lines.
The synthesis of tert-butyl N-{2-[(cyclopropylmethyl)(propyl)amino]-4-hydroxycyclohexyl}carbamate involves several steps, each requiring careful control of reaction conditions to ensure high yield and purity. The process typically begins with the formation of the cyclohexane ring bearing the hydroxyl substituent, followed by introduction of the amino group through reductive amination or other methods. The tert-butyl carbamate protecting group is then introduced to protect the amine functionality during subsequent functionalization steps. Finally, deprotection under controlled conditions yields the desired product.
In terms of safety and handling, tert-butyl N-{2-[(cyclopropymethyl)(propy)amino]-4-hydroxycyclohexy}carbamate should be treated with caution due to its complex structure and potential reactivity. Standard laboratory safety protocols should be followed when handling this compound, including proper personal protective equipment (PPE) and ventilation. Additionally, storage conditions should be optimized to maintain stability and prevent degradation.
Future research on tert-butyl N-{2-[(cyclopropymethyl)(propy)amino]-4-hydroxycyclohexy}carbamate is likely to focus on optimizing its pharmacological properties for specific therapeutic applications. This may involve structure-activity relationship (SAR) studies to identify key structural elements that contribute to its biological activity, as well as preclinical studies to evaluate its safety and efficacy in animal models. Ultimately, these efforts aim to advance our understanding of this compound's potential as a novel therapeutic agent.
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